molecular formula C5H10ClNS B13466990 3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride

3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride

Cat. No.: B13466990
M. Wt: 151.66 g/mol
InChI Key: LZYGZCHWQSOOQT-UHFFFAOYSA-N
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Description

3-Thiabicyclo[310]hexan-1-amine hydrochloride is a bicyclic compound containing a sulfur atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 4-hydroxymethylthiazolidines, which are prepared by reacting L-cysteine methyl ester with suitable aldehydes, followed by reduction of the ester function . Another approach involves the use of alpha-diazoacetates and Ru(II) catalysis for intramolecular cyclopropanation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring high yields and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify its functional groups.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine nitrogen.

Scientific Research Applications

3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving sulfur-containing heterocycles.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Thiabicyclo[310]hexan-1-amine hydrochloride involves its interaction with molecular targets through its amine and sulfur functionalities

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Thiabicyclo[3.1.0]hexan-1-amine hydrochloride is unique due to the presence of a sulfur atom within its bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C5H10ClNS

Molecular Weight

151.66 g/mol

IUPAC Name

3-thiabicyclo[3.1.0]hexan-1-amine;hydrochloride

InChI

InChI=1S/C5H9NS.ClH/c6-5-1-4(5)2-7-3-5;/h4H,1-3,6H2;1H

InChI Key

LZYGZCHWQSOOQT-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CSC2)N.Cl

Origin of Product

United States

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